![molecular formula C12H11ClN2O B8398841 2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one](/img/structure/B8398841.png)
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one
概要
説明
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
準備方法
The synthesis of 2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one involves several steps. One common synthetic route includes the reductive amination of 5-acetamido-6-bromoindan-1-one with tert-butyl 4-aminobenzoate, followed by the formation of the cyclopenta[g]quinazolinone ring. The propargyl group is then introduced on the N10-position using a (propargyl)Co2(CO)6+ complex as the electrophilic propargyl reagent .
化学反応の分析
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinazolinone derivatives.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
科学的研究の応用
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one involves its interaction with specific molecular targets. For instance, as a thymidylate synthase inhibitor, it binds to the enzyme’s active site, preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication. This inhibition disrupts DNA synthesis and cell division, making it a potential anticancer agent .
類似化合物との比較
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
4-oxo-3,4,7,8-tetrahydroquinazoline: Known for its antibacterial properties.
2-methyl-4-oxo-3,4,7,8-tetrahydroquinazoline: Studied for its anticancer activity.
4-oxo-3,4,7,8-tetrahydroquinazoline-6-yl: Used as an intermediate in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
2-(chloromethyl)-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one |
InChI |
InChI=1S/C12H11ClN2O/c13-6-11-14-10-5-8-3-1-2-7(8)4-9(10)12(16)15-11/h4-5H,1-3,6H2,(H,14,15,16) |
InChIキー |
VIGAPQDVWPXQQQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(C=C2C1)N=C(NC3=O)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
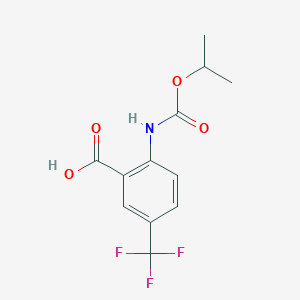
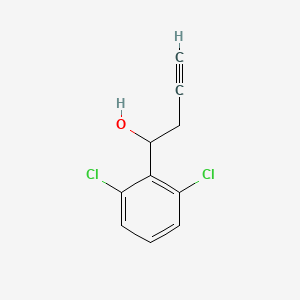
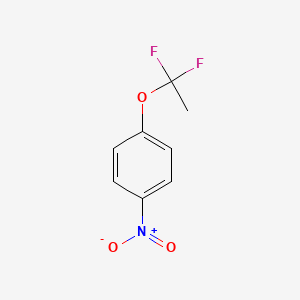
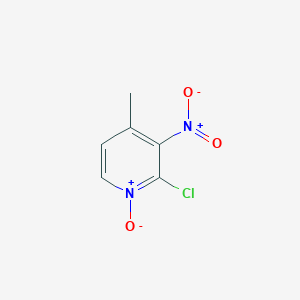
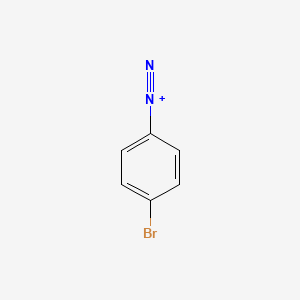
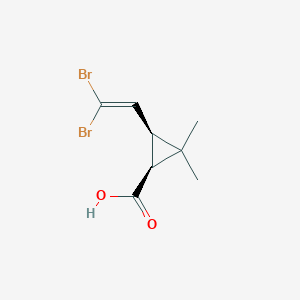
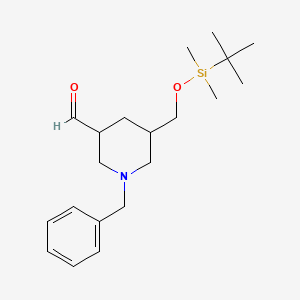
![N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8398798.png)
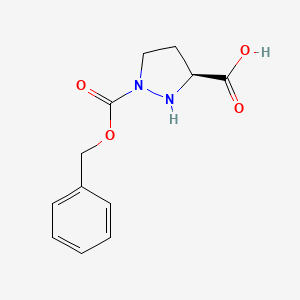
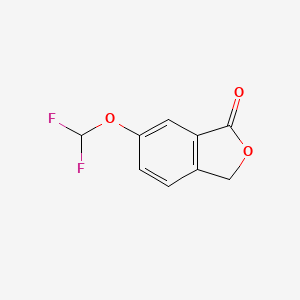
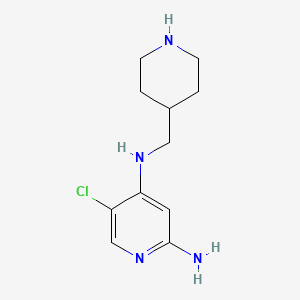
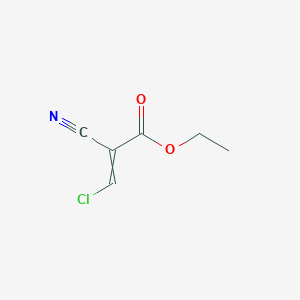
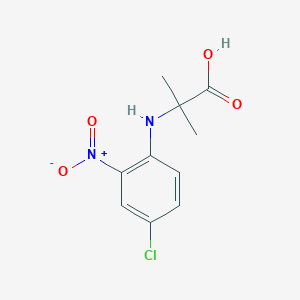
![3-[Chloro(cyclohexyl)methyl]-1-benzothiophene](/img/structure/B8398853.png)
